

The Immunomodulatory Effects of Psora-4: A Technical Guide

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Compound of Interest		
Compound Name:	Psora-4	
Cat. No.:	B1678303	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory effects of **Psora-4**, a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. By elucidating its mechanism of action, detailing key experimental protocols, and presenting its effects in a quantitative and structured manner, this document serves as a comprehensive resource for professionals in the fields of immunology and drug development.

Core Mechanism of Action: Selective Kv1.3 Channel Blockade

Psora-4, chemically known as 5-(4-phenylbutoxy)psoralen, exerts its immunomodulatory effects primarily through the potent and selective blockade of the Kv1.3 potassium channel.[1] This channel is a key regulator of T-lymphocyte activation and function. In T-cells, membrane depolarization following T-cell receptor (TCR) engagement activates Kv1.3 channels, leading to potassium efflux. This efflux hyperpolarizes the membrane, maintaining the electrochemical gradient necessary for sustained calcium influx through CRAC channels, a critical step for T-cell activation, proliferation, and cytokine production. By blocking Kv1.3, **Psora-4** inhibits this potassium efflux, leading to membrane depolarization, reduced calcium entry, and subsequent suppression of T-cell effector functions.

Psora-4 exhibits a high degree of selectivity for Kv1.3, preferentially binding to the C-type inactivated state of the channel. This use-dependent blockade makes it particularly effective in



targeting chronically activated effector memory T-cells (TEM), which are implicated in the pathogenesis of various autoimmune diseases and express high levels of Kv1.3.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of **Psora-4** from various studies.

Table 1: Potency of Psora-4 on Kv1.3 and Other Ion Channels

Channel	IC50/EC50	Species	Reference
Kv1.3	3 nM (EC50)	Human	
Kv1.5	7.7 nM (IC50)	Human	
Kv1.1, Kv1.2, Kv1.4, Kv1.7	17- to 70-fold less potent than on Kv1.3	Not Specified	
hERG, Kv3.1, IKCa1, SK1-SK3, BKCa, NaV1.2	No significant effect	Human	

Table 2: Efficacy of **Psora-4** on T-Cell Proliferation

T-Cell Type	EC50	Species	Reference
Myelin-specific effector memory T- cells	25 nM	Human	
Myelin-specific effector memory T- cells	60 nM	Rat	

Signaling Pathway and Experimental Workflow Visualizations

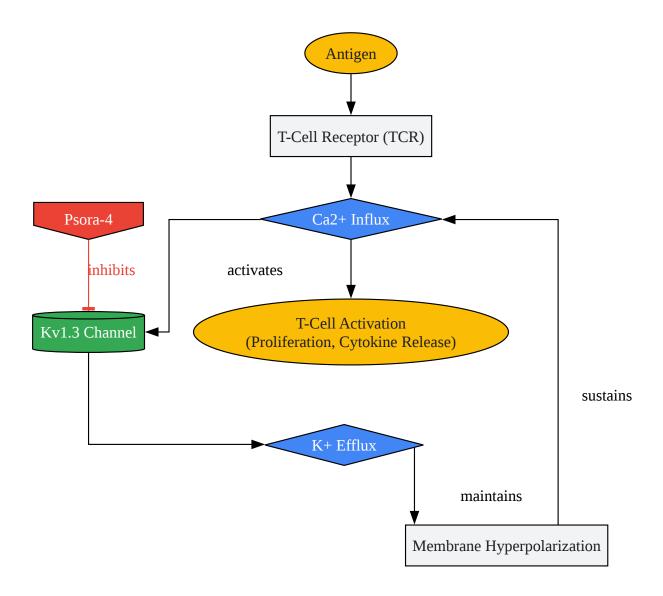


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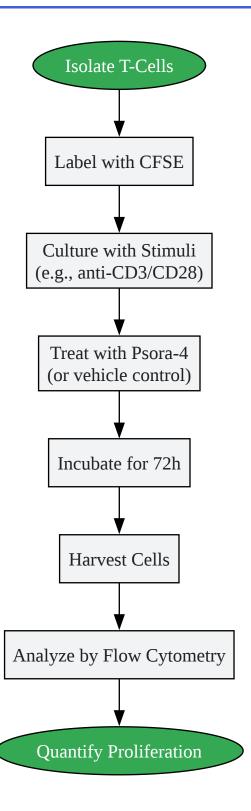
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The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **Psora-4** and a typical experimental workflow for assessing its impact on T-cell proliferation.









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References

- 1. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
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